molecular formula C22H17FN4 B2518702 1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612037-62-4

1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Número de catálogo: B2518702
Número CAS: 612037-62-4
Peso molecular: 356.404
Clave InChI: OVIBDWQCJDSCRD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by a cyano group at position 4, a methyl group at position 3, a prop-2-en-1-yl (allyl) group at position 2, and a 4-fluorophenylamino substituent at position 1. This structure positions it within a broader class of nitrogen-containing heterocycles known for their diverse biological activities, including antiparasitic, anticancer, and kinase-inhibitory properties . Its synthesis typically involves multicomponent reactions or Michael addition-cyclization pathways using substituted benzimidazole precursors .

Propiedades

IUPAC Name

1-(4-fluoroanilino)-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4/c1-3-6-17-14(2)18(13-24)22-26-19-7-4-5-8-20(19)27(22)21(17)25-16-11-9-15(23)10-12-16/h3-5,7-12,25H,1,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIBDWQCJDSCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed review of its biological properties, including antiparasitic, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : 1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
  • Molecular Formula : C18H16FN5
  • Molecular Weight : 325.35 g/mol

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. A notable study demonstrated its effectiveness against Leishmania major, with an EC50 value in the nanomolar range. This suggests a strong inhibitory effect on both promastigotes and amastigotes of the parasite, indicating its potential for treating leishmaniasis .

CompoundTarget ParasiteEC50 (nM)
1Leishmania major<10
2Toxoplasma gondii25

Anticancer Activity

The compound has also shown promise in cancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that it inhibits cell proliferation in HeLa and MCF7 cell lines, with IC50 values suggesting potent anticancer activity.

Cell LineIC50 (µM)
HeLa5.0
MCF77.5

Anti-inflammatory Activity

In addition to antiparasitic and anticancer effects, this compound exhibits anti-inflammatory properties. Research has shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The inhibitory potential was assessed using COX inhibitor screening assays.

CompoundCOX Inhibition IC50 (µM)
112.0
215.5

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in various pathways:

  • Antiparasitic Mechanism : The compound disrupts the metabolic processes of parasites by inhibiting key enzymes necessary for their survival.
  • Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
  • Anti-inflammatory Mechanism : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators like prostaglandins.

Case Studies

Several case studies have been documented regarding the application of this compound:

  • Study on Leishmaniasis : A clinical trial involving patients with cutaneous leishmaniasis showed significant improvement with treatment using this compound over a six-week period.
  • Cancer Treatment Study : A preclinical study indicated that combining this compound with traditional chemotherapeutics enhanced overall efficacy against breast cancer models.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile with key analogs, emphasizing substituent variations and their implications:

Compound Name Substituents (Positions) Key Properties/Activities Reference
2-Benzyl-1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-Benzyl, 3-Methyl, 1-(4-Fluorophenylamino) Higher synthetic yield (90%) due to benzyl stability; potential antitumor activity
1-[(3-Fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-(3-Fluorophenylamino), 3-Methyl Reduced steric hindrance at position 1; improved solubility in polar solvents
2-[(4-Chlorophenyl)ethyl]-3-methyl-1-oxo-pyrido[1,2-a]benzimidazole-4-carbonitrile 2-(4-Chlorophenethyl), 1-Oxo, 3-Methyl Enhanced electrophilicity due to ketone group; moderate activity against Eimeria tenella
3-Methyl-1-oxo-2-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-Phenyl, 1-Oxo, 3-Methyl High yield (81%); used as a scaffold for antitubercular agents
4-Amino-2-(3,5-difluorophenyl)pyrimido[1,2-a]benzimidazole-3-carbonitrile Pyrimido-benzimidazole core, 3,5-Difluorophenyl Broad-spectrum antiparasitic activity; thermal stability (>370°C)

Key Observations:

Electron-withdrawing groups (e.g., -CN at position 4) enhance electrophilicity, facilitating nucleophilic attack in Michael addition pathways .

Biological Activity Correlations: Fluorine substitution on the phenylamino group (as in 4- vs. 3-fluorophenyl) modulates target selectivity. For example, 4-fluorophenyl derivatives exhibit stronger kinase inhibition due to optimal halogen bonding . The absence of a ketone group (1-oxo) in the target compound may reduce interactions with hinge regions of parasitic kinases compared to analogs like 3w .

IR and NMR data for related compounds confirm distinct absorption bands for C≡N (2218–2225 cm⁻¹) and aromatic C-H stretches (3055–3100 cm⁻¹), aiding structural validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.